(16R)-17-Hydroxy-19-norkaura-4-ene-3-one

Description

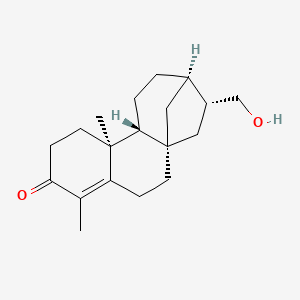

(16R)-17-Hydroxy-19-norkaura-4-ene-3-one is a nor-diterpene belonging to the ent-kaurane class, characterized by a hydroxyl group at position 17, a ketone at position 3, and the absence of a methyl group at position 19 (hence "nor"). It was first isolated from the roots of Coutaportla ghiesbregthiana (Rubiaceae family) and identified via spectroscopic methods (¹H/¹³C NMR, IR, MS) and X-ray crystallography . The compound exhibits a rigid tetracyclic skeleton typical of ent-kaurane diterpenoids but is distinguished by its 19-nor configuration and functional group arrangement. Its stereochemistry at C16 (R-configuration) and the 4-en-3-one moiety are critical to its structural identity .

Properties

IUPAC Name |

(1S,9S,10R,13R,14R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-4-en-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-12-15-5-8-19-9-13(14(10-19)11-20)3-4-17(19)18(15,2)7-6-16(12)21/h13-14,17,20H,3-11H2,1-2H3/t13-,14+,17+,18-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVJYKGXRDAJAR-CZAUZLFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC[C@@]34C[C@@H](CC[C@H]3[C@@]2(CCC1=O)C)[C@@H](C4)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with other ent-kaurane derivatives and nor-diterpenes to highlight structural, functional, and biosynthetic distinctions.

Table 1: Structural and Functional Comparison of (16R)-17-Hydroxy-19-norkaura-4-ene-3-one and Analogues

Key Findings:

Functional Group Variation :

- The target compound and its co-isolated analogue from C. ghiesbregthiana differ primarily at position 17: the former has a hydroxyl group, while the latter features a carboxylic acid . This oxidation state difference suggests divergent biosynthetic pathways or oxidative modifications post-biosynthesis.

- Compared to the Rubus derivative, the target compound lacks hydroxylation at C16 and positions its ketone at C3 instead of C2, indicating regiochemical variability in ketone formation during biosynthesis .

Skeletal Modifications: Both C. ghiesbregthiana compounds lack the C19 methyl group (defining the "nor" classification), whereas the Rubus compound retains it, preserving the full ent-kaurane skeleton . The Δ⁴ double bond is conserved across all three compounds, suggesting its importance in stabilizing the tetracyclic framework.

Stereochemical Consistency: The C16R configuration is conserved in the C. ghiesbregthiana derivatives, underscoring stereochemical control during biosynthesis.

Crystallographic Insights: The co-crystallization of this compound with its 17-carboxylic acid analogue in C. ghiesbregthiana implies similar molecular packing properties, likely driven by hydrogen bonding between the hydroxyl/carboxylic acid groups and the ketone .

Research Implications

For example:

- The 17-carboxylic acid group in the C. ghiesbregthiana analogue may enhance solubility in polar solvents compared to the hydroxylated parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.